

fabrication process of gallium arsenide-based photodetectors

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Compound of Interest

Compound Name: Gallium arsenide

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An Application Note and Protocol for the Fabrication of **Gallium Arsenide** (GaAs)-Based Photodetectors

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed, step-by-step protocol for the fabrication of **Gallium Arsenide** (GaAs) p-i-n junction photodetectors. The process outlined covers epitaxial growth, device patterning, metallization, passivation, and characterization.

Introduction

Gallium Arsenide (GaAs) is a direct bandgap semiconductor with high electron mobility, making it an excellent material for high-speed optoelectronic devices, including photodetectors. [1] These devices are crucial components in various applications, from optical fiber communications to advanced sensing systems. [2] This protocol details a standard fabrication process for creating a mesa-structured GaAs p-i-n photodiode. The workflow begins with an epitaxially grown wafer and proceeds through photolithography, etching, contact formation, and final device passivation.

Materials and Equipment

A comprehensive list of materials and equipment required for the fabrication process is detailed in the table below.

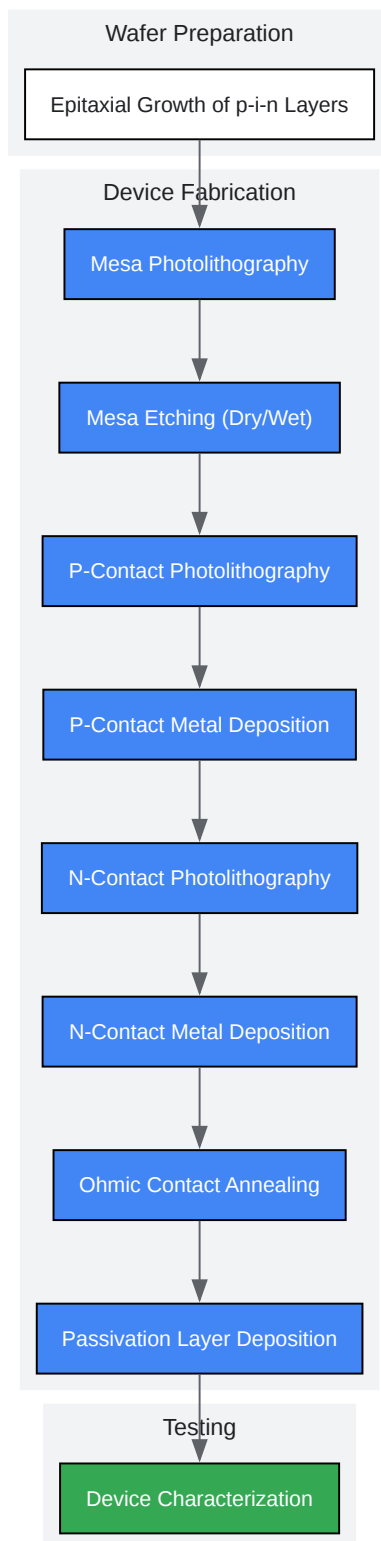
Category	Item	Specifications
Substrate	GaAs Wafer	3-inch or 4-inch diameter, semi-insulating (100) orientation with p-i-n epitaxial layers.
Chemicals	Photoresist (Positive)	e.g., AZ 5214
Developer	Tetramethylammonium hydroxide (TMAH)-based	
Solvents	Acetone, Isopropanol (IPA), Methanol (all electronic grade)	
Adhesion Promoter	Hexamethyldisilazane (HMDS)	
Wet Etchants	Citric Acid (C ₆ H ₈ O ₇), Hydrogen Peroxide (H ₂ O ₂), Phosphoric Acid (H ₃ PO ₄), Hydrochloric Acid (HCl), Deionized (DI) Water	
Metal Deposition	Titanium (Ti), Platinum (Pt), Gold (Au), Germanium (Ge), Nickel (Ni)	
Equipment	Epitaxial Growth System	Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE)
Photolithography	Spin Coater, Hot Plate, Mask Aligner	
Etching System	Reactive Ion Etching (RIE) or Inductively Coupled Plasma (ICP-RIE) System, Wet Etching Bench	
Deposition System	Electron Beam Evaporator or Sputtering System	

Annealing System	Rapid Thermal Annealing (RTA) System
Passivation	Plasma-Enhanced Chemical Vapor Deposition (PECVD) System
Characterization	Probe Station with Semiconductor Parameter Analyzer, Optical Power Meter, Laser Source

Experimental Protocols

The overall fabrication workflow is depicted in the diagram below, followed by detailed protocols for each major step.

Overall Fabrication Workflow for GaAs Photodetector



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Caption: High-level workflow from epitaxial growth to final device characterization.

Epitaxial Layer Growth

The device performance is critically dependent on the quality of the epitaxially grown layers.[3] The process typically uses MOCVD or MBE systems to grow a specific heterostructure on a semi-insulating GaAs substrate.[4] A representative p-i-n structure is detailed below.

Table 1: Representative p-i-n Epitaxial Structure

Layer	Material	Thickness	Doping Type	Doping Conc. (cm ⁻³)
5 (Top)	p ⁺ -GaAs	200 nm	p-type (Carbon)	> 1 x 10 ¹⁹
4	p-Al _{0.3} Ga _{0.7} As	50 nm	p-type (Carbon)	~ 5 x 10 ¹⁷
3	i-GaAs (Absorber)	1000 - 2000 nm	Intrinsic (undoped)	< 1 x 10 ¹⁵
2	n ⁺ -GaAs	600 nm	n-type (Silicon)	> 2 x 10 ¹⁸
1 (Buffer)	AlAs/GaAs SL	100 nm	-	-
Substrate	SI-GaAs	500 μm	Semi-Insulating	-

Note: Layer structure adapted from references.[1][5][6]

Protocol for MOCVD Growth:

- Load a (100) semi-insulating GaAs substrate into the MOCVD reactor.[7]
- Perform thermal cleaning by heating the substrate under an Arsine (AsH₃) atmosphere to remove the native oxide layer.
- Grow the AlAs/GaAs superlattice (SL) buffer layer, followed by the n⁺-GaAs contact layer at a growth temperature of approximately 720°C.[5]

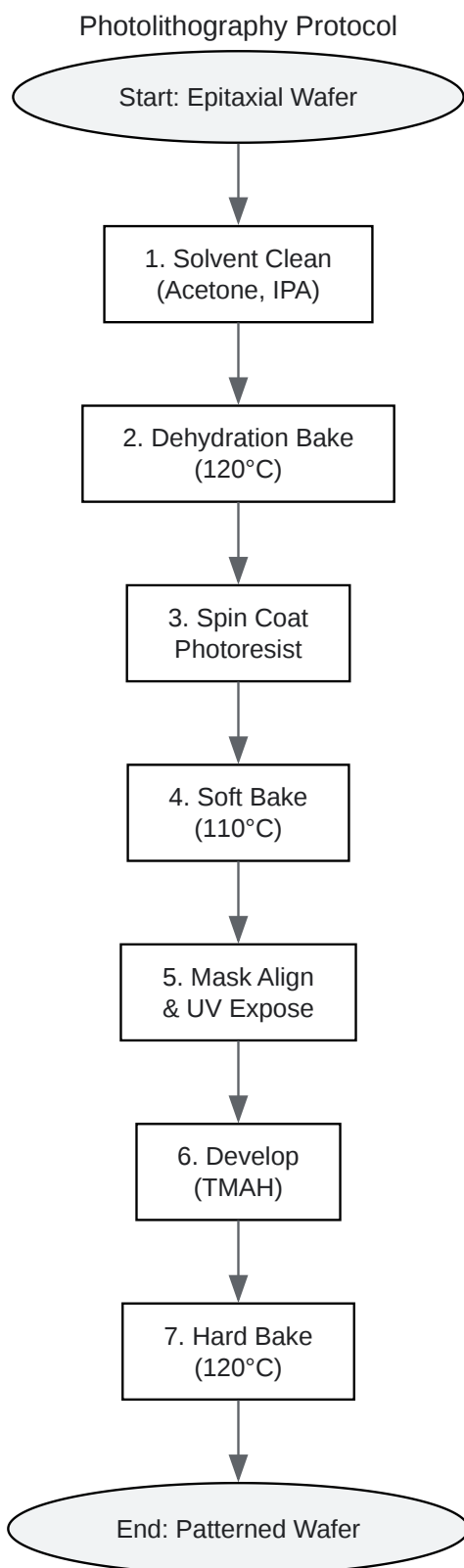
- Lower the temperature to around 620°C for the growth of the intrinsic GaAs absorption layer and the p-type layers to minimize dopant diffusion.[5]
- Use Trimethylgallium (TMGa) and Trimethylaluminum (TMAI) as Group III precursors and AsH₃ as the Group V precursor. Use Silane (SiH₄) for n-type doping and Carbon Tetrachloride (CCl₄) for p-type doping.[7]

Mesa Definition

To isolate individual devices, a mesa structure is created by etching through the p-type and intrinsic layers down to the n-type contact layer.

3.2.1 Mesa Photolithography Protocol

- Substrate Cleaning: Clean the wafer by sonicating sequentially in acetone, methanol, and isopropanol for 5 minutes each, followed by a DI water rinse and N₂ blow dry.[8]
- Dehydration Bake: Bake the wafer on a hotplate at 120°C for 10 minutes to remove residual moisture.[9]
- Photoresist Coating: Apply a positive photoresist using a spin coater to achieve a uniform thickness of ~1.5 μm.[9][10]
- Soft Bake: Bake the wafer on a hotplate at 90-110°C for 60-90 seconds to drive off solvents from the photoresist.[10]
- Exposure: Place the wafer in a mask aligner, align the mesa mask, and expose the photoresist to UV light.
- Development: Develop the pattern by immersing the wafer in a TMAH-based developer for approximately 60 seconds. A double-puddle methodology can be used for improved feature resolution.[10] Rinse thoroughly with DI water and blow dry with N₂.
- Hard Bake: Post-bake the wafer at 120°C for 2-5 minutes to further harden the resist, improving its resilience during the etching process.



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Caption: Step-by-step workflow for a standard photolithography process.

3.2.2 Mesa Etching Protocol Either dry or wet etching can be used to define the mesa. Dry etching provides more anisotropic profiles and better dimensional control, which is critical for small, high-speed devices.[11]

Protocol A: Dry Etching (ICP-RIE)

- Place the patterned wafer into the ICP-RIE chamber.
- Perform a breakthrough etch using Ar plasma to remove any native oxide.
- Etch the GaAs/AlGaAs layers using a BCl_3/Ar plasma chemistry.[11]
- Monitor the etch depth in-situ using laser interferometry or ex-situ with a profilometer until the n^+ -GaAs layer is exposed.
- Remove the remaining photoresist using an oxygen plasma ash followed by a solvent clean (acetone).

Protocol B: Wet Etching

- Prepare the etching solution. A common etchant for GaAs is a solution of Phosphoric Acid, Hydrogen Peroxide, and DI Water.[12]
- Immerse the patterned wafer in the etchant solution with gentle agitation.
- Etch for a calibrated time to reach the n^+ -GaAs layer. The process must be timed carefully as wet etching is isotropic.
- Terminate the etch by immersing the wafer in DI water, followed by an N_2 blow dry.
- Strip the photoresist using acetone.

Table 2: Comparison of Wet and Dry Etching Parameters

Parameter	Dry Etching (ICP-RIE)	Wet Etching
Chemistry/Etchant	BCl ₃ /Ar Plasma [11]	H ₃ PO ₄ :H ₂ O ₂ :H ₂ O (e.g., 3:1:50) [12]
Selectivity	Moderate; can be tuned with gas chemistry.	High (e.g., Citric Acid:H ₂ O ₂ is highly selective for GaAs over AlGaAs with high Al content) [12]
Profile	Anisotropic (vertical sidewalls)	Isotropic (undercutting)
Control	High; endpoint detection possible.	Low; relies on timed etching.
Typical Etch Rate	50-300 nm/min (process dependent)	~100-500 nm/min (concentration dependent)

Ohmic Contact Formation

Separate photolithography, metal deposition, and lift-off steps are required to form the p-type and n-type ohmic contacts.

3.3.1 P-type Contact Protocol (Ti/Pt/Au)

- Perform a photolithography step (as in 3.2.1) to define the p-contact window on the top of the mesa.
- Prior to metal deposition, perform a brief surface treatment with an HCl:H₂O solution to remove native oxides.[\[10\]](#)
- Load the wafer into an e-beam evaporator or sputtering system.
- Sequentially deposit Titanium (Ti), Platinum (Pt), and Gold (Au). A typical stack is 20 nm Ti / 20 nm Pt / 200 nm Au.
- Perform lift-off by immersing the wafer in acetone, using sonication to remove the unwanted metal and photoresist.

3.3.2 N-type Contact Protocol (AuGe/Ni/Au)

- Perform a photolithography step to define the n-contact window on the exposed n⁺-GaAs layer.
- After oxide removal, load the wafer into the deposition system.
- Sequentially deposit a stack of AuGe alloy, Nickel (Ni), and Gold (Au). A common stack is 100 nm AuGe / 35 nm Ni / 300 nm Au.[\[13\]](#)
- Perform lift-off as described previously.

3.3.3 Contact Annealing Protocol To achieve low-resistance ohmic behavior, especially for the n-contact, a thermal annealing step is required.[\[13\]](#)[\[14\]](#)

- Place the wafer in a Rapid Thermal Annealing (RTA) system.
- Anneal the wafer in a nitrogen (N₂) atmosphere.
- A typical annealing cycle for AuGe/Ni-based contacts is 380-420°C for 15-30 seconds.[\[15\]](#)

Table 3: Ohmic Contact Metallization Schemes

Contact Type	Layer	Metallization Stack	Thickness (nm)	Annealing Temp. (°C)	Annealing Time (s)	Typical Contact Resistivity (Ω·cm ²)
p-type	p ⁺ -GaAs	Ti / Pt / Au	20 / 20 / 200	Not required	-	10 ⁻⁶ - 10 ⁻⁷
n-type	n ⁺ -GaAs	AuGe / Ni / Au	100 / 35 / 300	400 [15]	15 [15]	< 1 x 10 ⁻⁶ [16]

Passivation and Planarization

A dielectric layer is deposited to passivate the exposed surfaces of the photodetector, protecting it from the environment and reducing surface leakage currents.

Protocol:

- Deposit a layer of Silicon Nitride (SiN_x) or a polymer like Benzocyclobutene (BCB) over the entire wafer. BCB is often used for planarization and reducing parasitic capacitance.[\[11\]](#)
- If required, perform another photolithography and dry etching step (e.g., using CF_4 RIE for BCB) to open vias to the p- and n-contact pads for probing.[\[11\]](#)
- Deposit a final thick metal layer (e.g., Ti/Au) for bond pads.

Device Characterization

After fabrication, the devices are tested to determine their key performance metrics.

4.1 Electrical Characterization

- Place the wafer on a probe station.
- Measure the current-voltage (I-V) characteristics in the dark using a semiconductor parameter analyzer. This is used to determine the dark current, which should be as low as possible (typically in the nA range or lower).[\[11\]](#)
- Determine the breakdown voltage from the reverse bias I-V curve.

4.2 Optical Characterization

- Illuminate the photodetector's optical aperture with a calibrated light source (e.g., an 850 nm laser for GaAs detectors).
- Measure the photocurrent as a function of applied reverse bias and incident optical power.[\[1\]](#)
- Calculate the responsivity (in A/W) by dividing the generated photocurrent by the incident optical power.
- Measure the spectral response by sweeping the wavelength of the incident light and recording the photocurrent to determine the operational wavelength range of the detector.[\[2\]](#)

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